Rel-(2R,4S,5S)-1-(tert-butoxycarbonyl)-2,5-dimethylpiperidine-4-carboxylic acid
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Overview
Description
rac-(2R,4S,5S)-1-[(tert-butoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the reaction of piperidine with tert-butoxycarbonyl anhydride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,4S,5S)-1-[(tert-butoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-(2R,4S,5S)-1-[(tert-butoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of rac-(2R,4S,5S)-1-[(tert-butoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule . This selective reactivity is crucial in the synthesis of complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.
tert-Butyl esters: Commonly used in synthetic organic chemistry.
Uniqueness
rac-(2R,4S,5S)-1-[(tert-butoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid is unique due to its specific stereochemistry and the presence of both tert-butoxycarbonyl and piperidine moieties. This combination of features makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
(2R,4S,5S)-2,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-8-7-14(12(17)18-13(3,4)5)9(2)6-10(8)11(15)16/h8-10H,6-7H2,1-5H3,(H,15,16)/t8-,9-,10+/m1/s1 |
InChI Key |
ZUMNRFCEEFUNLF-BBBLOLIVSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H](CN1C(=O)OC(C)(C)C)C)C(=O)O |
Canonical SMILES |
CC1CC(C(CN1C(=O)OC(C)(C)C)C)C(=O)O |
Origin of Product |
United States |
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